molecular formula C8H6N4 B12533308 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine CAS No. 749901-36-8

1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine

Cat. No.: B12533308
CAS No.: 749901-36-8
M. Wt: 158.16 g/mol
InChI Key: ZLVVXRKBQTZJBV-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrazole, pyrrole, and pyrimidine moieties, making it a versatile scaffold for the development of novel therapeutic agents and other functional materials.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine typically involves multi-step procedures that include the formation of intermediate compounds followed by cyclization reactions. One common synthetic route involves the condensation of appropriate pyrazole and pyrrole derivatives under specific reaction conditions. For instance, the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with N-substituted isatins in the presence of a base such as sodium methoxide in methanol can yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural arrangement and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, synthesized derivatives, and their pharmacological implications.

Chemical Structure and Synthesis

This compound is characterized by a fused ring system that enhances its interaction with biological targets. Various synthetic routes have been explored to produce derivatives of this compound with improved biological activity. For instance, recent studies have synthesized new derivatives to evaluate their efficacy as epidermal growth factor receptor inhibitors (EGFRIs) and their potential as anticancer agents .

The anticancer activity of this compound derivatives is primarily attributed to their ability to inhibit key protein kinases involved in cancer cell proliferation. For example, compounds derived from this scaffold have shown significant inhibitory effects on wild-type and mutant EGFR, which is crucial for the treatment of various cancers .

Case Studies and Findings

  • Compound 12b : This derivative exhibited potent anti-proliferative activities against A549 (lung cancer) and HCT-116 (colon cancer) cell lines with IC50 values of 8.21 µM and 19.56 µM, respectively. It also demonstrated an IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M .
  • Compound 3b : Another derivative showed stronger cytotoxic activity than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231), promoting apoptosis through caspase activation pathways .

Pharmacological Properties

The pharmacological properties of this compound derivatives extend beyond anticancer effects. They have also been evaluated for anti-inflammatory activities and as potential inhibitors of adenosine receptors.

Table: Summary of Biological Activities

CompoundTargetIC50 Value (µM)Activity Type
Compound 12bWild-type EGFR0.016Anticancer
Compound 12bMutant EGFR T790M0.236Anticancer
Compound 3bMCF-7 (Breast Cancer)<10Cytotoxic
Compound 3bMDA-MB-231<10Cytotoxic

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between these compounds and their targets. For instance, docking studies involving compound 12b revealed favorable interactions with the ATP-binding site of EGFR, supporting its role as a competitive inhibitor . These insights are crucial for guiding future modifications to enhance selectivity and potency.

Properties

CAS No.

749901-36-8

Molecular Formula

C8H6N4

Molecular Weight

158.16 g/mol

IUPAC Name

4,5,7,9-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),4,7,10-pentaene

InChI

InChI=1S/C8H6N4/c1-2-7-6-4-10-11-8(6)9-5-12(7)3-1/h1-3,5H,4H2

InChI Key

ZLVVXRKBQTZJBV-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N=CN3C2=CC=C3)N=N1

Origin of Product

United States

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